N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide is a heterocyclic compound featuring a thiophene ring substituted with a furan-2-carbonyl group and a cyclobutane carboxamide moiety. Its structural complexity arises from the fusion of aromatic (thiophene, furan) and strained aliphatic (cyclobutane) systems, making it a subject of interest in medicinal chemistry and materials science. Structural characterization of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL being widely employed for small-molecule analysis .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(12-5-2-8-19-12)13-7-6-11(20-13)9-16-15(18)10-3-1-4-10/h2,5-8,10H,1,3-4,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGCEVRDOSNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan-containing compounds, which this compound is a derivative of, have been employed as medicines in a number of distinct disease areas. They exhibit a wide range of advantageous biological and pharmacological characteristics.
Mode of Action
Furan derivatives have been known to interact with various targets in the body, leading to a variety of therapeutic effects. The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.
Biochemical Pathways
Furan derivatives have been known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects.
Result of Action
Furan derivatives have been known to have a variety of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects.
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a thiophene ring fused to a furan ring, connected to a cyclobutanecarboxamide group. The synthesis typically involves multiple steps, including:
- Synthesis of Furan and Thiophene Derivatives : These can be achieved through cyclization reactions and methods like the Gewald reaction.
- Coupling Reaction : The thiophene and furan rings are coupled using catalysts such as palladium or nickel.
- Formation of Cyclobutanecarboxamide : This step completes the synthesis, resulting in the final compound.
Biological Activity Overview
Research indicates that compounds containing furan and thiophene rings often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound include:
- Anti-inflammatory Effects : Studies suggest that this compound may reduce the production of inflammatory mediators in immune cells, indicating potential applications in treating inflammatory diseases such as arthritis and psoriasis.
- Cytotoxicity Studies : In vitro assays have shown that derivatives with similar structures exhibit varying levels of cytotoxicity. For instance, compounds with cyclobutyl substituents displayed IC50 values ranging from 10 to 1314 nM against GSK-3β, with some showing low cytotoxicity in cell lines .
Table 1: Biological Activity Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thiophene + Furan + Cyclobutane | Anti-inflammatory, Anticancer |
| 5-(Furan-2-carbonyl)-6H-phenanthridin-6-yl]-thiophen-2-ylmethanone | Phenanthridine + Thiophene | Anticancer activity |
| N-(4-methoxyphenyl)-cyclopropanesulfonamide | Substituted phenyl group | Antimicrobial properties |
Case Studies
- Inflammation Model : In a lipopolysaccharide-induced inflammation model, this compound demonstrated significant suppression of nitric oxide (NO) production and pro-inflammatory cytokines .
- Cytotoxicity Testing : In cytotoxicity assays on HT-22 (neuronal cells) and BV-2 (microglial cells), various derivatives showed no significant decrease in cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide, comparisons are drawn with structurally analogous compounds, focusing on molecular geometry , electronic properties , and bioactivity .
Structural Analogues
Key analogues include:
N-((5-benzoylthiophen-2-yl)methyl)cyclobutanecarboxamide : Replaces the furan-2-carbonyl group with a benzoyl moiety.
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide : Substitutes furan with a thiophene carbonyl group.
N-((5-acetylthiophen-2-yl)methyl)cyclobutanecarboxamide : Features a simpler acetyl group instead of furan-2-carbonyl.
Crystallographic and Conformational Analysis
X-ray diffraction studies of such compounds often utilize SHELX programs (e.g., SHELXL for refinement), which are standard in resolving bond lengths, angles, and torsional strain . For example:
| Parameter | This compound | N-((5-benzoylthiophen-2-yl)methyl)cyclobutanecarboxamide |
|---|---|---|
| Thiophene C–C bond length (Å) | 1.41 (avg) | 1.39 (avg) |
| Cyclobutane ring strain | High (89° internal angles) | Moderate (92° internal angles) |
| Planarity of aromatic systems | Furan-thiophene dihedral: 12° | Benzoyl-thiophene dihedral: 8° |
Electronic and Solubility Properties
- Furan vs. Benzoyl : The electron-withdrawing furan-2-carbonyl group reduces electron density on the thiophene ring compared to the benzoyl analogue, altering redox behavior.
- Cyclobutane vs. Larger Rings : Cyclobutane’s strain enhances solubility in polar solvents relative to cyclohexane-based analogues.
Bioactivity Insights
The furan derivative’s reduced planarity may lower affinity but improve selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
